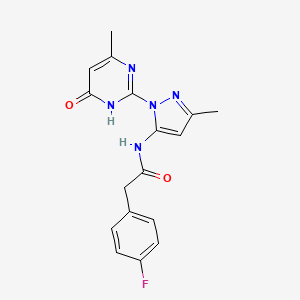

(E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

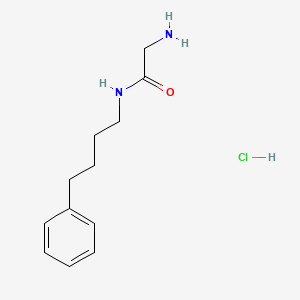

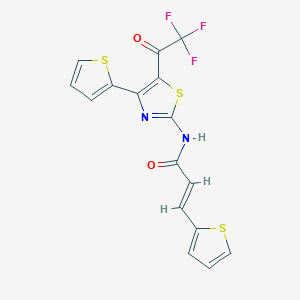

“(E)-N’-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide” is likely a synthetic organic compound. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond. The compound contains a fluorobenzylidene group, a phenyl group, and a quinoline group, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The carbohydrazide group typically forms from the reaction of carbonic acid derivatives with hydrazine .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the phenyl group, and the formation of the carbohydrazide group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and quinoline groups), a double bond (from the fluorobenzylidene group), and a carbohydrazide group. These features could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, the double bond, and the carbohydrazide group. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the double bond might undergo addition reactions. The carbohydrazide group could potentially form bonds with other molecules or ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a double bond could contribute to its stability and rigidity. The carbohydrazide group might influence its solubility in water and other polar solvents .Applications De Recherche Scientifique

Quinoline and Fluoroquinolone Applications

Antibacterial Agents : Fluoroquinolones are a class of antibiotics that have gained attention for their broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. They work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism suggests that compounds like "(E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide" could potentially be investigated for antibacterial properties, given the structural similarity to fluoroquinolones (da Silva et al., 2003).

Antioxidant Activity : Studies on quinoline derivatives have shown potential antioxidant activities, making them candidates for the development of drugs targeting oxidative stress-related diseases. The research into methods for determining antioxidant activity underscores the importance of these compounds in mitigating damage caused by reactive oxygen species (Munteanu & Apetrei, 2021).

Enzymatic Remediation : The application of redox mediators in combination with enzymes has shown promise in the degradation of organic pollutants. This suggests that quinoline derivatives, by virtue of their potential redox-active properties, could be explored for environmental remediation purposes (Husain & Husain, 2007).

Synthesis of Physiologically Active Compounds : Radical cyclizations involving quinoline derivatives have been utilized in the synthesis of complex natural products and therapeutically active compounds. This indicates a potential application of "(E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide" in the synthesis of new drugs and bioactive molecules (Ishibashi & Tamura, 2004).

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c24-20-12-6-4-10-17(20)15-25-27-23(28)19-14-22(16-8-2-1-3-9-16)26-21-13-7-5-11-18(19)21/h1-15H,(H,27,28)/b25-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCLAXOUYIGHII-MFKUBSTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)

![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide](/img/structure/B2406907.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)

![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)

![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B2406911.png)